フルプロステノールメチルエステル

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

概要

説明

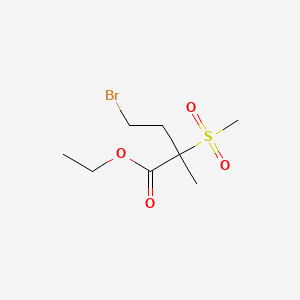

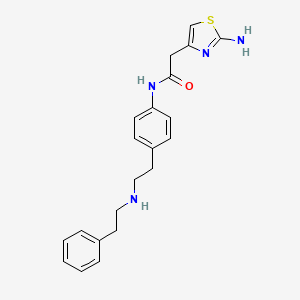

フルプロステノールメチルエステルは、動物や人間に見られるホルモン様脂質化合物であるプロスタグランジンの合成類似体です。プロスタグランジンは、炎症、血流、血栓形成など、さまざまな生理学的プロセスにおいて重要な役割を果たしています。フルプロステノールメチルエステルは、特に獣医学および研究における用途で知られています。

2. 製法

合成経路および反応条件: フルプロステノールメチルエステルの合成は、通常、容易に入手可能なジクロロ含有二環式ケトンから始まる複数の段階を伴います。このプロセスには以下が含まれます。

バイヤー・ビリッヒ・モノオキシゲナーゼ触媒による立体選択的酸化: 二環式ケトンをラクトン中間体に形成します。

ケトレダクターゼ触媒によるジアステレオ選択的還元: エノンを還元して重要な立体化学的配置を設定します。

銅(II)触媒による位置選択的p-フェニルベンゾイル化: ジオールの2級アルコール.

工業的生産方法: フルプロステノールメチルエステルの工業生産は、同様の合成経路に従いますが、より大規模に行われ、高収率と高純度が保証されます。 合成プロセスにおける生体触媒の使用は、生体触媒が複雑な分子の構築において持つ可能性を示しています .

3. 化学反応解析

反応の種類: フルプロステノールメチルエステルは、さまざまな化学反応を起こします。これには以下が含まれます。

酸化: バイヤー・ビリッヒ・モノオキシゲナーゼによって触媒されます。

還元: ケトレダクターゼによって触媒されます。

置換: 位置選択的p-フェニルベンゾイル化を含む.

一般的な試薬と条件:

バイヤー・ビリッヒ・モノオキシゲナーゼ: 酸化用。

ケトレダクターゼ: 還元用。

銅(II)触媒: 位置選択的ベンゾイル化用.

主な生成物: これらの反応から生成される主な生成物には、立体化学的に配置された中間体と最終的なフルプロステノールメチルエステルが含まれます .

4. 科学研究における用途

フルプロステノールメチルエステルは、科学研究において幅広い用途があります。これには以下が含まれます。

化学: プロスタグランジン類似体とその合成を研究するためのモデル化合物として使用されます。

生物学: 炎症や血流調節など、さまざまな生物学的プロセスにおける役割について調査されています。

医学: 獣医学において、動物の生殖管理に使用されています。

科学的研究の応用

Fluprostenol methyl ester has a wide range of applications in scientific research, including:

Chemistry: Used as a model compound for studying prostaglandin analogs and their synthesis.

Biology: Investigated for its role in various biological processes, including inflammation and blood flow regulation.

Medicine: Applied in veterinary medicine for reproductive management in animals.

Industry: Utilized in the production of other prostaglandin analogs and related compounds.

作用機序

フルプロステノールメチルエステルの作用機序は、プロスタグランジン受容体との相互作用を伴い、さまざまな生理学的効果をもたらします。 主にプロスタグランジンF受容体を標的とし、平滑筋収縮や炎症などのプロセスに影響を与えます .

類似化合物:

- クロプロステノール

- ビマトプロスト

- プロスタグランジンF2α

- トラボプロスト

比較: フルプロステノールメチルエステルは、特定の立体化学的配置とプロスタグランジン受容体への高い有効性により、独自性を持っています。 他の類似化合物と比較して、安定性と効力において明確な利点を提供します .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of fluprostenol methyl ester typically involves multiple steps, starting from readily available dichloro-containing bicyclic ketone. The process includes:

Baeyer–Villiger monooxygenase-catalyzed stereoselective oxidation: of the bicyclic ketone to form a lactone intermediate.

Ketoreductase-catalyzed diastereoselective reduction: of enones to set the critical stereochemical configurations.

Copper(II)-catalyzed regioselective p-phenylbenzoylation: of the secondary alcohol of diol.

Industrial Production Methods: Industrial production of fluprostenol methyl ester follows similar synthetic routes but on a larger scale, ensuring high yield and purity. The use of biocatalysis in the synthesis process showcases the potential of biocatalysis in constructing complex molecules .

化学反応の分析

Types of Reactions: Fluprostenol methyl ester undergoes various chemical reactions, including:

Oxidation: Catalyzed by Baeyer–Villiger monooxygenase.

Reduction: Catalyzed by ketoreductase.

Substitution: Involving regioselective p-phenylbenzoylation.

Common Reagents and Conditions:

Baeyer–Villiger monooxygenase: for oxidation.

Ketoreductase: for reduction.

Copper(II) catalysts: for regioselective benzoylation.

Major Products: The major products formed from these reactions include stereochemically configured intermediates and the final fluprostenol methyl ester .

類似化合物との比較

- Cloprostenol

- Bimatoprost

- Prostaglandin F2α

- Travoprost

Comparison: Fluprostenol methyl ester is unique due to its specific stereochemical configuration and its high efficacy in targeting prostaglandin receptors. Compared to other similar compounds, it offers distinct advantages in terms of stability and potency .

特性

CAS番号 |

73275-76-0 |

|---|---|

分子式 |

C24H31F3O6 |

分子量 |

472.5 g/mol |

IUPAC名 |

methyl (Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3R)-3-hydroxy-4-[3-(trifluoromethyl)phenoxy]but-1-enyl]cyclopentyl]hept-5-enoate |

InChI |

InChI=1S/C24H31F3O6/c1-32-23(31)10-5-3-2-4-9-19-20(22(30)14-21(19)29)12-11-17(28)15-33-18-8-6-7-16(13-18)24(25,26)27/h2,4,6-8,11-13,17,19-22,28-30H,3,5,9-10,14-15H2,1H3/b4-2-,12-11+/t17-,19-,20-,21+,22-/m1/s1 |

InChIキー |

ORBXLQUSZNREPS-OWEKAKITSA-N |

SMILES |

O[C@@H]1[C@H](C/C=CCCCC(OC)=O)[C@@H](/C=C/[C@@H](O)COC2=CC(C(F)(F)F)=CC=C2)[C@H](O)C1 |

異性体SMILES |

COC(=O)CCC/C=C\C[C@H]1[C@H](C[C@H]([C@@H]1/C=C/[C@H](COC2=CC=CC(=C2)C(F)(F)F)O)O)O |

正規SMILES |

COC(=O)CCCC=CCC1C(CC(C1C=CC(COC2=CC=CC(=C2)C(F)(F)F)O)O)O |

同義語 |

7-[(1R,2R,3R5S)-3,5-dihydroxy-2-[(1E,3R)-3-hydroxy-4-[3-(trifluoromethyl)phenoxy]-1-butenyl]cyclopentyl]-(5Z)-heptenoic acid, methyl ester |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(S)-(4-Nitrophenoxy)phenoxyphosphinyl]-L-alanine 1-Methylethyl ester](/img/structure/B580068.png)

![6,7-diamino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-8-one](/img/structure/B580072.png)

![(8S,9S,10R,11S,13S,14S,17R)-17-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-11,17-dihydroxy-10,13-dimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one](/img/structure/B580073.png)